molecular formula C6H5I2N B1347260 2,4-Diiodoaniline CAS No. 533-70-0

2,4-Diiodoaniline

Cat. No. B1347260
CAS RN: 533-70-0
M. Wt: 344.92 g/mol
InChI Key: YJWGKXIQTRYZSH-UHFFFAOYSA-N
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Description

2,4-Diiodoaniline is a synthetic organic compound with the molecular formula C6H5I2N . It has a molecular weight of 344.92 . The compound is composed of Carbon (20.89%), Hydrogen (1.46%), Iodine (73.58%), and Nitrogen (4.06%) .


Synthesis Analysis

The synthesis of 2,4-Diiodoaniline can be achieved by the reaction of aniline with potassium dichloroiodate in dilute HCl . Another method involves the iodination of aniline with powdered iodine in the presence of sodium bicarbonate .


Molecular Structure Analysis

The structure of 2,4-Diiodoaniline shows a weak intermolecular amine-amine N-H⋯N hydrogen-bonding interaction, giving a helical chain which extends along the a axis. An intramolecular N-H⋯I hydrogen bond is also observed .


Chemical Reactions Analysis

2,4-Diiodoaniline has been used in the production of dyes, pharmaceuticals, and agricultural chemicals. It reacts with hydrogen to form 2-amino-4-chloro-6-nitrophenol .


Physical And Chemical Properties Analysis

2,4-Diiodoaniline is characterized by brown crystals with a density of 2.75. It has a melting point of 95-96°C. It is slightly soluble in cold water, moderately in hot water or in alcohol; freely soluble in chloroform, ether, acetone, carbon disulfide, boiling alcohol .

Scientific Research Applications

  • Toxicology and Environmental Impact : Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review on the toxicity and mutagenicity of 2,4-D, a herbicide similar in function to 2,4-Diiodoaniline. They highlighted the need for future research to focus on molecular biology, human exposure assessment, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Chemical Synthesis : Kou Xiao-yan (2011) studied the synthesis of 2,6-Diiodo-4-Methylaniline, a compound closely related to 2,4-Diiodoaniline. This research explored an efficient and cost-effective synthesis method, which can be applied to similar compounds (Kou Xiao-yan, 2011).

  • Nephrotoxicity : Hong, Anestis, Henderson, and Rankin (2000) examined the nephrotoxic effects of haloanilines, including 4-iodoaniline, which is structurally similar to 2,4-Diiodoaniline. Their findings contribute to understanding the potential health risks associated with exposure to such compounds (Hong, Anestis, Henderson, & Rankin, 2000).

  • Chemoselective Synthesis : Vatsadze, Titanyuk, Chernikov, and Zyk (2004) developed a new procedure for synthesizing 2,4-Diiodoaniline. This research highlights the chemoselective synthesis approach and its potential applications (Vatsadze, Titanyuk, Chernikov, & Zyk, 2004).

  • Electrochemical Oxidation : Kádár, Nagy, Karancsi, and Farsang (2001) explored the electrochemical oxidation of various haloanilines, including 4-iodoaniline. This research could provide insights into the electrochemical properties of 2,4-Diiodoaniline (Kádár, Nagy, Karancsi, & Farsang, 2001).

  • Herbicide Action Mechanism : Song (2014) provides insights into the mode of action of 2,4-D as an herbicide. Understanding its molecular action mode could inform research into similar compounds like 2,4-Diiodoaniline (Song, 2014).

  • Cyclobutane Amino Acids Synthesis : Volk, Wagner, and Frahm (2003) describe the synthesis of enantiopure 2,4-methanovalines through asymmetric Strecker synthesis. This research could be relevant for understanding the synthesis of similar compounds (Volk, Wagner, & Frahm, 2003).

  • Synthesis of Quinolines : Mitamura and Ogawa (2011) explored the synthesis of 2,4-diiodoquinolines from o-alkynylaryl isocyanides. Their findings could inform the synthesis of 2,4-Diiodoaniline derivatives (Mitamura & Ogawa, 2011).

  • Fluorescence Quenching in Anilines : Oshima, Yoshihara, and Tobita (2006) investigated the photophysical properties of various anilines, including dicyanoanilines. Their findings on water-induced fluorescence quenching could be relevant to the study of 2,4-Diiodoaniline (Oshima, Yoshihara, & Tobita, 2006).

  • DNA Interaction Studies : Congur (2021) conducted research on the interaction between 2,4-D and DNA, using electrochemical techniques. This study's methodology might be applicable to investigating interactions involving 2,4-Diiodoaniline (Congur, 2021).

Safety And Hazards

2,4-Diiodoaniline is toxic if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It is also toxic if inhaled and may cause respiratory irritation .

properties

IUPAC Name

2,4-diiodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5I2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWGKXIQTRYZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325485
Record name 2,4-Diiodoaniline
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Molecular Weight

344.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,4-Diiodoaniline

CAS RN

533-70-0
Record name 2,4-Diiodobenzenamine
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Record name 2,4-Diiodoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
S Elmi, P Heggen, B Holmelid… - Organic Preparations …, 2016 - Taylor & Francis
Iodinated aromatic compounds have been synthetic targets for decades, 1–6 and a number of methods have been developed for iodination of arenes. 2–25 The simplest and mildest …
Number of citations: 4 www.tandfonline.com
G Smith, UD Wermuth - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 65| Part 9| September 2009| Page o2108 doi:10.1107/S1600536809030438 Open …
Number of citations: 2 scripts.iucr.org
S Thangalipalli, S Goud Bandalla… - …, 2023 - Wiley Online Library
A new Green Iodinating reagent, N‐Iodo‐4‐N,N‐Dimethylaminopyridinium Iodide, is identified, prepared and the structure is unambiguously established. The reagent is employed for …
L Emmanuvel, RK Shukla, A Sudalai, S Gurunath… - Tetrahedron letters, 2006 - Elsevier
A new reagent system consisting of NaIO 4 /KI/NaCl in aq AcOH has been found to be effective in iodinating a variety of activated aromatic substrates via in situ-generated iodine …
Number of citations: 76 www.sciencedirect.com
LA Selvam, MVA Raj, P Ajith, SS Muthu… - International Journal of …, 2023 - World Scientific
Investigating the molecular structure, vibration methods, nonlinear optical, electronic and thermo dynamical properties of 2, 4-dichloroaniline (2, 4DCA), 2, 4-difluoroaniline (2, 4DFA) …
Number of citations: 0 www.worldscientific.com
V Sharma, P Srivastava, SK Bhardwaj… - Green Processing and …, 2018 - degruyter.com
Iodination of various industrially and pharmaceutically important substituted aromatics has been achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature. …
Number of citations: 7 www.degruyter.com
MV Chernysheva, M Bulatova, X Ding… - Crystal Growth & …, 2020 - ACS Publications
The halogen-bonding properties of 3,4,5-triiodobenzoic acid (1, 2), 1,2,3-triiodobenzene (3), 4-iodobenzoic acid (4), pentaiodobenzoic acid ethanol solvate (5), hexaiodobenzene (6a–c)…
Number of citations: 27 pubs.acs.org
SZ Vatsadze, ID Titanyuk, AV Chernikov… - Russian chemical bulletin, 2004 - Springer
A new chemoselective procedure was developed for the synthesis of 2,4,6-triiodoaniline and 2,4-diiodoaniline by the reaction of aniline with potassium dichloroiodate in dilute HCl. …
Number of citations: 6 link.springer.com
CJ Klemme, JH Hunter - The Journal of Organic Chemistry, 1940 - ACS Publications
The preparation of 2-amino-5-iodobenzoic acid has been effected by a number of different methods. Grothe (1) prepared it as early as 1878 by reduction of the corresponding nitro-iodo …
Number of citations: 44 pubs.acs.org
L Long Jr, A Burger - Journal of the American Chemical Society, 1941 - ACS Publications
The Synthesis of Some Iodinated Aromatic Compounds Page 1 1586 Louis Long, Jr., and Alfred Burger Vol. The cis form proves to have a higher heat content than the trans, heat being …
Number of citations: 8 pubs.acs.org

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